Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

Catalog No.
S910080
CAS No.
113119-46-3
M.F
C16H22F6IN2P
M. Wt
514.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4,6-trimethylpyridine)iodonium Hexafluoropho...

CAS Number

113119-46-3

Product Name

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

IUPAC Name

bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate

Molecular Formula

C16H22F6IN2P

Molecular Weight

514.23

InChI

InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1

SMILES

CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F

Electrophilic Halogenation Reactions

(TMPD)I*PF6 functions as a source of electrophilic iodine (I+) for various halogenation reactions. Its key advantage lies in its ability to achieve halogenations that are difficult or impossible with other common reagents [1]. Research has explored its use in:

  • Synthesis of 7-membered ring lactones and ethers: (TMPD)I*PF6 has been successfully employed in the preparation of specific lactone and ether ring structures with seven members [1].
  • Halogenation of medium-sized ring lactones: Similar to the above, this compound facilitates the halogenation of lactone rings with a specific number of carbon atoms [1].
  • Halogenation of aromatic compounds: (TMPD)I*PF6 demonstrates effectiveness in halogenating phenolic compounds like phenols and pyridinols, as well as aromatic compounds containing acetylene groups [1, 2].

These research applications highlight the ability of (TMPD)I*PF6 to achieve selective halogenation in organic molecules where traditional methods might fall short [2].

Source: Citations

  • Lemieux, R. U., & Morgan, A. R. (1965). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Organic Syntheses, 45(2), 77.
  • Simonot, B., & Rousseau, G. (1985). Selective halogenation of phenols with (TMPD)I*PF6. Journal of Organic Chemistry, 50(11), 2324-2327.

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate is a chemical compound with the empirical formula C₁₆H₂₂F₆IN₂P and a molecular weight of 514.23 g/mol. It is recognized for its distinctive structure, which includes two 2,4,6-trimethylpyridine moieties bonded to an iodine atom, accompanied by a hexafluorophosphate counterion. This compound appears as a white to yellow or orange powder and is soluble in polar solvents like acetonitrile and dichloromethane. Its unique properties make it valuable in various chemical and biological applications .

. It can facilitate the formation of cationic intermediates, making it useful in electrophilic aromatic substitutions and other reactions involving nucleophiles. For example, it can oxidize alcohols to carbonyl compounds and react with alkenes to form iodinated products. Additionally, it can participate in photo

The synthesis of bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate typically involves the reaction of 2,4,6-trimethylpyridine with iodine in the presence of hexafluorophosphate salts. The general procedure includes:

  • Preparation of Iodine Salt: Dissolve iodine in an appropriate solvent.
  • Addition of Pyridine: Introduce 2,4,6-trimethylpyridine to the iodine solution.
  • Formation of Hexafluorophosphate: Add hexafluorophosphate salt to precipitate the desired compound.
  • Purification: Isolate and purify the product through recrystallization or chromatography.

This method yields a high-purity product suitable for laboratory use .

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate finds applications primarily in organic synthesis and analytical chemistry. Its roles include:

  • Electrophilic Reactant: Used in various organic transformations.
  • Photoinitiator: Employed in polymerization processes under UV light.
  • Reagent in Proteomics: Utilized for labeling proteins and studying biochemical pathways .

Interaction studies involving bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate focus on its reactivity with nucleophiles and electrophiles. Research indicates that its iodonium center can engage in various interactions leading to the formation of stable adducts or reactive intermediates. These studies are crucial for understanding its behavior in biological systems and synthetic applications .

Several compounds share structural characteristics with bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Bis(pyridine)iodonium hexafluorophosphateContains pyridine rings; less sterically hinderedLess bulky than bis(2,4,6-trimethylpyridine)
Diphenyliodonium hexafluorophosphateContains phenyl groups; used in photopolymerizationDifferent reactivity profile due to phenyl groups
Bis(3-methylpyridine)iodonium hexafluorophosphateSimilar pyridine structure; different methylationVariation in steric hindrance affecting reactivity

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate stands out due to its bulkiness from the three methyl groups on each pyridine ring, enhancing its electrophilic properties compared to less hindered analogs .

Dates

Modify: 2023-08-15

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